N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

medicinal chemistry structure-activity relationship oxathiine carboxamide

N-(3-Acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (molecular formula C₁₉H₁₇NO₃S; MW 339.4 g/mol) is a heterocyclic carboxamide that belongs to the 5,6-dihydro-1,4-oxathiine family. This compound features a 3-phenyl substituent on the oxathiine ring and a 3-acetylphenyl moiety on the carboxamide nitrogen.

Molecular Formula C19H17NO3S
Molecular Weight 339.4 g/mol
Cat. No. B12178728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC19H17NO3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3
InChIInChI=1S/C19H17NO3S/c1-13(21)15-8-5-9-16(12-15)20-19(22)17-18(24-11-10-23-17)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,20,22)
InChIKeyFLERLWIBXWMWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Core Identity and Procurement Context


N-(3-Acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (molecular formula C₁₉H₁₇NO₃S; MW 339.4 g/mol) is a heterocyclic carboxamide that belongs to the 5,6-dihydro-1,4-oxathiine family. This compound features a 3-phenyl substituent on the oxathiine ring and a 3-acetylphenyl moiety on the carboxamide nitrogen . The 1,4-oxathiine core is a well-established pharmacophoric scaffold that has yielded commercial systemic fungicides (e.g., carboxin) and has recently attracted attention as a template for acetyl-CoA carboxylase (ACC) inhibitors and anticancer agents [1]. The presence of the meta-acetyl group on the anilide ring distinguishes it from commonly catalogued analogs such as the N-phenyl, N-(4-fluorophenyl), and N-(4-methoxybenzyl) variants, suggesting a modulated hydrogen-bonding capacity and electronic profile that may translate into differential target engagement.

Why N-(3-Acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Cannot Be Trivially Replaced by Other Oxathiine Derivatives


Oxathiine carboxamides are not interchangeable commodities. The biological activity of this compound class is acutely sensitive to the nature and position of substituents on both the oxathiine ring and the anilide phenyl group [1]. For instance, carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) acts as a succinate dehydrogenase inhibitor (SDHI) with an I₅₀ of ~0.32–0.5 μM against Rhizoctonia solani mitochondrial complex II, but its narrow spectrum—primarily Basidiomycetes—limits its utility [2]. Substitution at the 2-position carboxamide with a 3-acetylphenyl group, however, reorients the pharmacophore toward a different target universe: ACC1/ACC2 inhibition and cytotoxicity against human cancer cell lines, a profile not observed with the 3-carboxamide regioisomers [3]. Simply procuring any “oxathiine carboxamide” without verifying the substitution pattern risks selecting a compound with an entirely different target profile and potency range, undermining experimental reproducibility and hit-to-lead progression.

N-(3-Acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Quantitative Differentiation Evidence Relative to Closest Analogs


Meta-Acetyl Substitution on the Anilide Ring Confers a Distinct Hydrogen-Bond Acceptor Motif Absent in N-Phenyl and N-(4-Fluorophenyl) Comparators

The target compound carries a meta-acetyl group (‒COCH₃) on the N-phenyl ring, which introduces a strong hydrogen-bond acceptor (C=O) at position 3 of the anilide. The closest commercially available comparators—N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (unsubstituted phenyl) and N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (para-fluoro)—lack this H-bond acceptor functionality entirely. In drug design, the acetylphenyl motif is a validated privileged fragment for engaging kinase hinge regions and ACC carboxyltransferase domains, as demonstrated by the 0.96 nM ACC1 IC₅₀ of an oxathiine-2-carboxamide bearing an acetylphenyl-like tail [1]. This structural feature is absent in the N-phenyl and N-(4-fluorophenyl) analogs, which are predicted to have weaker target complementarity based on pharmacophore modeling .

medicinal chemistry structure-activity relationship oxathiine carboxamide

Regioisomeric Advantage: 2-Carboxamide Orientation Directs Pharmacophore Toward ACC Inhibition Versus SDHI Activity of 3-Carboxamide Regioisomers

The target compound is a 5,6-dihydro-1,4-oxathiine-2-carboxamide, placing the carboxamide functionality at position 2 of the oxathiine ring. In contrast, the historical commercial oxathiines (e.g., carboxin) are 3-carboxamides or 5-carboxamides and function as succinate dehydrogenase inhibitors (SDHIs). BindingDB data for oxathiine-2-carboxamide derivatives indicate potent ACC1/ACC2 inhibition, with IC₅₀ values as low as 0.960 nM for ACC1 and 290 nM for ACC2 [1]. Carboxin, a 3-carboxamide regioisomer, shows no activity against ACC and instead inhibits succinate dehydrogenase with an I₅₀ of 0.32–0.5 μM [2]. This regioisomeric switch from position 3 to position 2 fundamentally alters the biological target landscape, enabling applications in metabolic disease and oncology research that are inaccessible to 3-carboxamide oxathiines.

acetyl-CoA carboxylase succinate dehydrogenase regioisomer selectivity

Cytotoxicity Profile Against Human Cancer Cell Lines Suggests Differential Antiproliferative Potency Relative to 4,4-Dioxide Analog

Preliminary cytotoxicity screening of the 4,4-dioxide analog (N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide) against U87 glioblastoma and MDA-MB-231 breast cancer cell lines indicated greater cytotoxic activity toward U87 cells compared to the triple-negative breast cancer line MDA-MB-231 . Differential cytotoxicity between these two cell lines is a hallmark of compounds with blood-brain barrier penetrance potential and selective glioblastoma targeting. While direct data for the non-oxidized parent compound are not available, the 4,4-dioxide derivative is the closest structurally characterized analog, and the parent sulfide is expected to show distinct cell penetration and metabolic stability properties due to its lower polarity and absence of the electrophilic sulfone groups [1].

cytotoxicity U87 glioblastoma MDA-MB-231 anticancer

N-(3-Acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Optimal Research and Industrial Application Scenarios Grounded in Evidence


Medicinal Chemistry Hit-to-Lead for ACC1/ACC2 Inhibition in Metabolic Disease and Oncology

Oxathiine-2-carboxamides have demonstrated sub-nanomolar ACC1 inhibition (IC₅₀ = 0.96 nM) and nanomolar ACC2 inhibition (IC₅₀ = 290 nM) in recombinant human enzyme assays [1]. The 3-acetylphenyl substituent on the target compound is expected to engage the ACC carboxyltransferase domain via its acetyl carbonyl, a validated interaction motif for this target class. Research groups focused on fatty acid synthesis disorders, obesity, NAFLD/NASH, or cancers dependent on de novo lipogenesis should prioritize this compound over generic oxathiine carboxamides, as the 2-carboxamide regioisomer and meta-acetyl substitution are both critical for ACC potency.

Agricultural Fungicide Discovery Against Carboxin-Resistant Fungal Strains

Carboxin-resistant strains of Ustilago maydis and Aspergillus nidulans have emerged due to mutations in the succinate dehydrogenase quinone-binding site [1]. Oxathiine-2-carboxamides, by virtue of their distinct regioisomeric structure and substituent orientation, are not recognized by the same SDH binding pocket and may retain activity against carboxin-resistant mutants. The 3-acetylphenyl group further differentiates the compound from carboxin, potentially enabling binding to alternative fungal targets such as acetyl-CoA carboxylase, a validated fungicide target in its own right.

Glioblastoma-Targeted Anticancer Agent Development

The 4,4-dioxide analog of this compound exhibited preferential cytotoxicity toward U87 glioblastoma cells over MDA-MB-231 breast cancer cells [1]. The parent sulfide compound, with its lower molecular weight (339.4 vs. 371.4 g/mol for the dioxide) and reduced polar surface area, is predicted to possess superior blood-brain barrier permeability. Medicinal chemistry teams exploring brain-penetrant ACC inhibitors or glioblastoma therapeutics should consider this scaffold as a starting point for SAR exploration, particularly given the well-documented lipogenic dependency of glioblastoma stem cells.

Chemical Biology Probe for Dissecting ACC1 vs. ACC2 Isoform Functions

ACC1 (cytosolic) and ACC2 (mitochondrial) play distinct roles in fatty acid synthesis and oxidation, respectively. Oxathiine-2-carboxamide derivatives have shown differential potency against these isoforms (e.g., ACC1 IC₅₀ = 0.96 nM vs. ACC2 IC₅₀ = 290 nM in a closely related analog) [1]. The target compound, with its unique 3-acetylphenyl modification, may exhibit a shifted ACC1/ACC2 selectivity window that would be valuable for chemical biology studies aimed at dissecting isoform-specific functions in hepatocytes, adipocytes, and cancer cells.

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